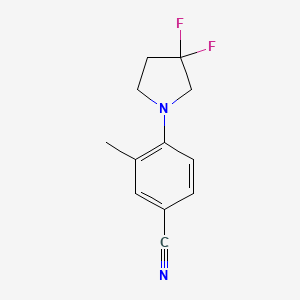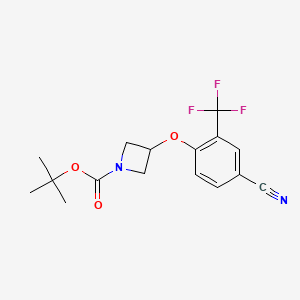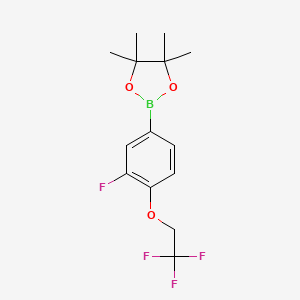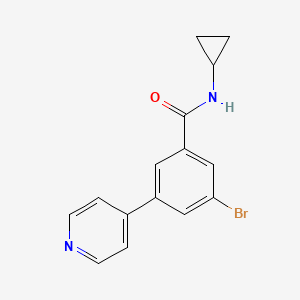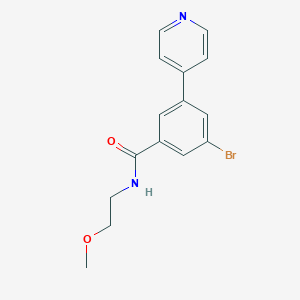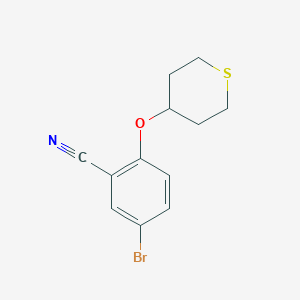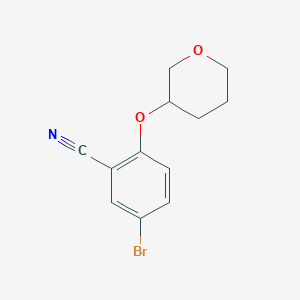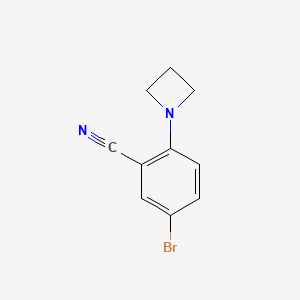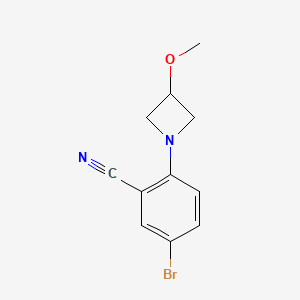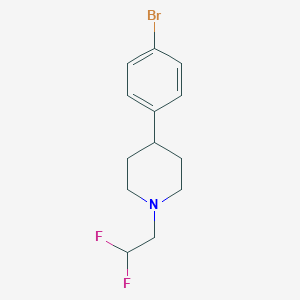
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine is an organic compound that belongs to the class of piperidines It features a bromophenyl group attached to the fourth position of the piperidine ring and a difluoroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,2-difluoroethylamine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,2-difluoroethylamine to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization under acidic conditions to form the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature and pressure, to maximize yield and purity.
Automated Purification Systems: Using automated purification systems to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoroethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dehalogenated or modified difluoroethyl derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate receptor-ligand interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to certain receptors in the central nervous system, modulating their activity.
Pathway Modulation: It may influence various signaling pathways, leading to changes in cellular responses.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
Bromine Atom: The presence of the bromine atom in 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine imparts unique reactivity and properties compared to its analogs.
Difluoroethyl Group: The difluoroethyl group enhances the compound’s stability and lipophilicity, making it distinct from other piperidine derivatives.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-(2,2-difluoroethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2N/c14-12-3-1-10(2-4-12)11-5-7-17(8-6-11)9-13(15)16/h1-4,11,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVLHIJAVXZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
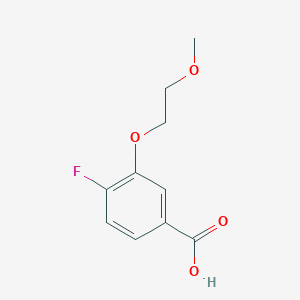
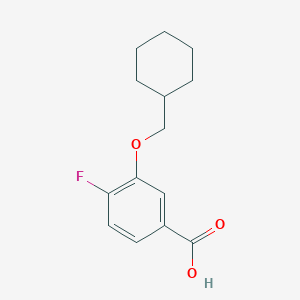
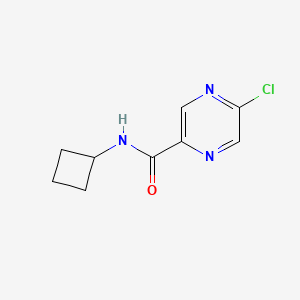
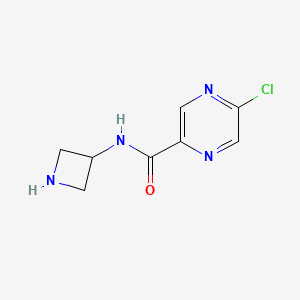
![3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol](/img/structure/B8165230.png)
